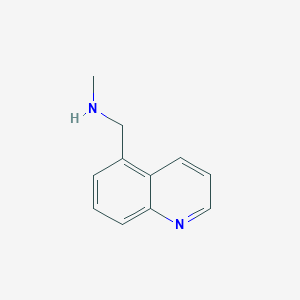

N-methyl-1-quinolin-5-ylmethanamine

Overview

Description

N-methyl-1-quinolin-5-ylmethanamine is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes a quinoline ring system, making it a valuable compound for various applications .

Mechanism of Action

Target of Action

N-methyl-1-quinolin-5-ylmethanamine is a compound used for proteomics research . .

Biochemical Pathways

As a compound used in proteomics research, it may interact with various proteins and influence multiple biochemical pathways .

Result of Action

As a compound used in proteomics research, it may have diverse effects depending on the specific proteins it interacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-quinolin-5-ylmethanamine can be achieved through several methods. One common approach involves the reaction of quinoline with formaldehyde and methylamine under acidic conditions . This reaction typically proceeds through the formation of an intermediate imine, which is then reduced to yield the desired product .

Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methylamine group onto the quinoline ring . These reactions often require specific ligands and reaction conditions to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality and yield . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-quinolin-5-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines; often requires a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

N-methyl-1-quinolin-5-ylmethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biological Activity

N-Methyl-1-quinolin-5-ylmethanamine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The structural features of quinoline derivatives often correlate with their biological efficacy, making them suitable candidates for drug development.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. The following table summarizes the findings from several studies regarding the anticancer activity of this compound.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.2 | Apoptosis |

| Study B | MCF-7 | 12.5 | Cell Cycle Arrest |

| Study C | A549 | 18.0 | Caspase Activation |

The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating that this compound is effective against multiple cancer types.

Mechanistic Insights

The mechanism of action for this compound appears to involve several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and inducing mitochondrial dysfunction.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, effectively halting proliferation.

- Inhibition of Oncogenic Signaling : Some studies suggest it may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A comparative analysis of its effectiveness against common pathogens is provided below:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its potency against certain pathogens.

Case Studies

Several case studies have been conducted to evaluate the clinical relevance of this compound:

- Case Study 1 : A phase I clinical trial assessed the safety and tolerability of this compound in patients with advanced solid tumors. The trial reported manageable side effects and preliminary evidence of antitumor activity.

- Case Study 2 : An observational study investigated the use of this compound in combination with standard chemotherapy regimens in breast cancer patients. Results indicated improved response rates compared to chemotherapy alone.

Properties

IUPAC Name |

N-methyl-1-quinolin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11/h2-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWMVUARPULOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405842 | |

| Record name | N-methyl-1-quinolin-5-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120139-90-4 | |

| Record name | N-methyl-1-quinolin-5-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.